molecular formula C20H30O5 B1151888 Pterisolic acid E CAS No. 1401419-89-3

Pterisolic acid E

Cat. No.: B1151888
CAS No.: 1401419-89-3
InChI Key:
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Description

Pterisolic acid E is an organic compound belonging to the class of diterpenoids. It is primarily extracted from the fern species Pteris semipinnata. This compound is known for its unique structure and diverse applications in scientific research. This compound is a yellow solid with the chemical formula C20H30O5 and a molecular weight of 350.50 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pterisolic acid E is typically extracted from the herbs of Pteris semipinnata using 95% ethanol. The extraction process involves multiple steps, including separation using Medium Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC). The compound is then purified to achieve a high level of purity, typically around 95%.

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction and purification methods used in research settings can be scaled up for industrial purposes. The use of ethanol as a solvent and advanced chromatographic techniques ensures the efficient isolation of the compound from plant materials.

Chemical Reactions Analysis

Types of Reactions: Pterisolic acid E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl and carboxyl groups in its structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pterisolic acid E has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pterisolic acid E involves its interaction with specific molecular targets and pathways. One notable pathway is the activation of the Nrf2 pathway, which plays a crucial role in cellular protection against oxidative stress. This compound activates the Nrf2 pathway by covalently modifying cysteine residues within the Keap1 protein, thereby inhibiting the degradation of Nrf2 . This leads to the upregulation of antioxidant and detoxification enzymes, providing cytoprotective effects.

Comparison with Similar Compounds

Pterisolic acid E is part of a group of compounds known as ent-kaurane diterpenoids. Similar compounds include:

  • Pterisolic acid A
  • Pterisolic acid B
  • Pterisolic acid C
  • Pterisolic acid D
  • Pterisolic acid F

These compounds share a similar core structure but differ in the functional groups attached to the kaurane skeleton . This compound is unique due to its specific hydroxyl and carboxyl group arrangement, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

(1R,4S,5R,9R,10R,12R,13R,14R)-10,12-dihydroxy-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-11-12-9-19(15(11)22)8-5-14-17(2,16(23)24)6-4-7-18(14,3)20(19,25)10-13(12)21/h11-14,21,25H,4-10H2,1-3H3,(H,23,24)/t11-,12-,13-,14-,17-,18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIVAPRKBMMUKE-NBVFGAQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3(C1=O)CCC4C(CCCC4(C3(CC2O)O)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2C[C@]3(C1=O)CC[C@@H]4[C@](CCC[C@]4([C@@]3(C[C@H]2O)O)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101216071
Record name Kauran-18-oic acid, 9,12-dihydroxy-15-oxo-, (4α,12β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401419-89-3
Record name Kauran-18-oic acid, 9,12-dihydroxy-15-oxo-, (4α,12β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401419-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kauran-18-oic acid, 9,12-dihydroxy-15-oxo-, (4α,12β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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